molecular formula C10H10Cl3NO2 B8765174 2-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide CAS No. 51361-17-2

2-methyl-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

Cat. No. B8765174
Key on ui cas rn: 51361-17-2
M. Wt: 282.5 g/mol
InChI Key: SRFIFZPIVQACAI-UHFFFAOYSA-N
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Patent
US06645968B2

Procedure details

2,2,2-Trichloro-1,1-ethanediol and o-toluamide were processed as described in Example 37C to provide the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])([Cl:6])[CH:3](O)[OH:4].[C:8]1([CH3:17])[C:9]([C:14]([NH2:16])=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=1>>[CH3:17][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]([NH:16][CH:3]([OH:4])[C:2]([Cl:7])([Cl:6])[Cl:1])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC=CC1)C(=O)N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)NC(C(Cl)(Cl)Cl)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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